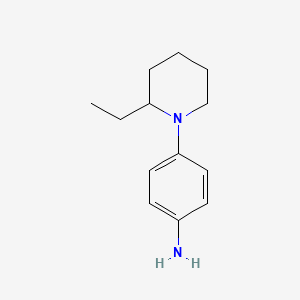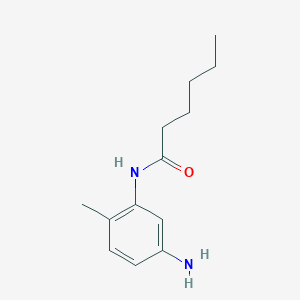
2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline
Descripción general
Descripción
Trifluoromethyl-containing compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
Synthesis Analysis
There are several methods for the synthesis of trifluoromethyl-containing compounds. For instance, a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a trifluoromethyl group (CF3). This group significantly alters the physical and biological properties of the compounds due to its high electronegativity, lipophilicity, and excellent metabolic stability .Chemical Reactions Analysis
The C–F bond in trifluoromethyl-containing compounds is the strongest single bond in organic compounds. It is the most challenging task to study the activation of the C–F bond in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are significantly influenced by the trifluoromethyl group. This group imparts high electronegativity, lipophilicity, and excellent metabolic stability to the compounds .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyloxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-5-6-11(10(16)7-8)17-9-3-1-2-4-9/h5-7,9H,1-4,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZDLZQJMLAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 2-[4-(2-amino-4-fluorophenoxy)phenyl]-acetate](/img/structure/B3172300.png)

![3-[(2,4-Difluorophenoxy)methyl]piperidine](/img/structure/B3172312.png)
![4-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172329.png)
![4-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B3172332.png)
![4-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3172338.png)
![4-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B3172339.png)
